2-Bromo-4'-chloroacetophenone
Overview
Description
4-Chloro-2’-bromoacetophenone is an organic compound with the molecular formula C8H6BrClO. It is a crystalline powder that appears white to pale yellow in color. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other chemicals .
Mechanism of Action
Target of Action
2-Bromo-4’-chloroacetophenone, also known as 2-Bromo-1-(4-chlorophenyl)ethanone, is a brominated derivative of acetophenone Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Biochemical Pathways
Α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These intermediates can participate in various chemical reactions and pathways, leading to the production of a wide range of compounds.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its absorption and distribution in the body
Result of Action
It’s known that the compound can be used to synthesize 4-chloro-α-bromo-acetophenone , which could potentially have various applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 2-Bromo-4’-chloroacetophenone can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . It’s also sensitive to moisture , which could impact its stability and efficacy. Furthermore, the compound’s solubility in different solvents could affect its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2’-bromoacetophenone can be synthesized through the bromination of 4-chloroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out at a temperature of around 90°C, using acetic acid as the solvent. The molar ratio of the substrate (4-chloroacetophenone) to the brominating agent is generally 1.0:1.1 .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-2’-bromoacetophenone can be achieved through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of reaction temperature, time, and the concentration of reagents to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2’-bromoacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted acetophenone derivatives.
Reduction Reactions: Corresponding alcohols.
Oxidation Reactions: Corresponding carboxylic acids
Scientific Research Applications
4-Chloro-2’-bromoacetophenone has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Chloroacetophenone: Similar in structure but lacks the bromine atom.
2-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
Comparison: 4-Chloro-2’-bromoacetophenone is unique due to the presence of both chlorine and bromine atoms in its structure. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of both halogens allows for a wider range of chemical modifications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYZKKEOIAALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060209 | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-38-9 | |
Record name | 2′-Bromo-4-chloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4'-chloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl p-chlorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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